N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide is a synthetic compound featuring a benzodioxole moiety linked via an oxygen atom to a but-2-yn-1-yl chain, which is further connected to a cyclobutanecarboxamide group. The cyclobutanecarboxamide group introduces steric constraints and hydrogen-bonding capabilities, which are critical for molecular interactions.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-16(12-4-3-5-12)17-8-1-2-9-19-13-6-7-14-15(10-13)21-11-20-14/h6-7,10,12H,3-5,8-9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICKCNWYOKTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the But-2-yn-1-yl Linker: The benzo[d][1,3]dioxole intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the but-2-yn-1-yl ether.
Cyclobutanecarboxamide Formation: The final step involves coupling the but-2-yn-1-yl ether with cyclobutanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the purity of starting materials, reaction temperature, and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the alkyne group in the but-2-yn-1-yl linker, converting it to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzo[d][1,3]dioxole ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation, followed by alkyl halides for substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amides or ethers, depending on the nucleophile used.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a biochemical probe.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the but-2-yn-1-yl linker provides a rigid structure that can influence binding affinity and specificity. The cyclobutanecarboxamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Linker Flexibility : The target compound’s alkyne linker introduces rigidity compared to ethyl or methylene linkers in piperazine derivatives (e.g., Ev1, Ev4), which may influence conformational stability and binding affinity .
- Carboxamide vs.
Physical Properties and Characterization
Table 2: Melting Points and Yields of Analogous Compounds
Key Observations :
- Melting Points : Piperazine derivatives (Ev1, Ev4) generally exhibit higher melting points (164–183°C) compared to carboxamide analogs (e.g., Ev10), likely due to stronger ionic interactions in HCl salt forms .
- Yields : Carboxamide synthesis (e.g., Ev10: 23–32%) is less efficient than piperazine derivatives (55–82%), possibly due to steric challenges in cyclopropane/cyclobutane ring formation .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its electron-rich characteristics that enhance biological interactions. The structural formula can be represented as follows:
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 314.35 g/mol |
| Functional Groups | Amide, Dioxole |
| Core Structure | Cyclobutane |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety facilitates π-π interactions with aromatic residues in proteins, which may enhance binding affinity and specificity.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It could act as a modulator for receptors associated with neurotransmission and cell signaling.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit the proliferation of cancer cells.
Case Study: Anticancer Activity Evaluation
In vitro studies on human cancer cell lines demonstrated that derivatives similar to this compound showed promising results:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A (similar structure) | Ec9706 (Esophageal cancer) | 8.23 |
| Compound B (similar structure) | Eca109 (Esophageal cancer) | 16.22 |
| 5-Fluorouracil | Ec9706 | 23.26 |
| 5-Fluorouracil | Eca109 | 30.25 |
These results indicate that the compound's structural features contribute significantly to its anticancer activity.
Anti-inflammatory Effects
The sulfonamide moiety often associated with compounds like this compound suggests potential anti-inflammatory properties. Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
